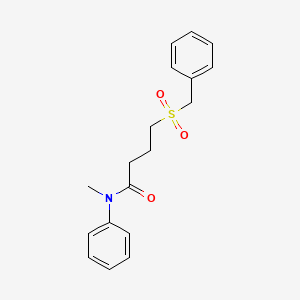

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonyl group attached to an amine. Although the provided papers do not directly discuss 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide, they do provide insights into the synthesis, structure, and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods, including electrochemical synthesis, as demonstrated in papers and . These papers describe the regioselective synthesis of sulfonamide derivatives using anodic oxidation in the presence of sulfinic acids as nucleophiles. The process avoids the use of toxic reagents and yields high-purity products. Although the target compound is not explicitly mentioned, the methodologies described could potentially be adapted for the synthesis of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide.

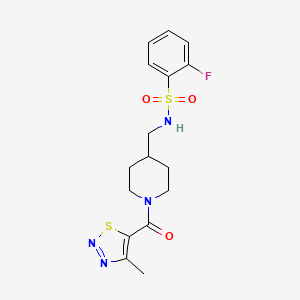

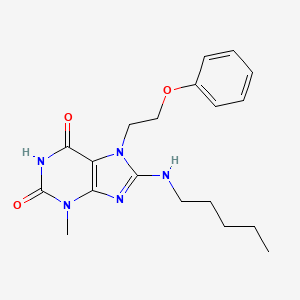

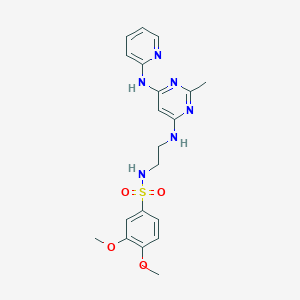

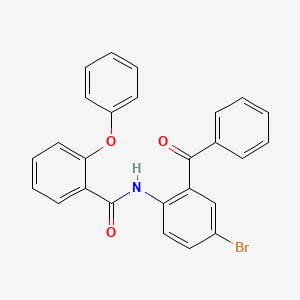

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray diffraction, FTIR, NMR, and computational methods like Density Functional Theory (DFT) . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For instance, the paper discusses the crystal structure and electronic analysis of a sulfonamide compound, which could be similar to the structure of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The formation of isothiazolone dioxides from sulfonamide compounds, as described in paper , involves the formation of an intermediate, which then undergoes cyclization. This indicates that sulfonamide derivatives like 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group can affect the solubility, melting point, and reactivity of these compounds. For example, the pharmacological evaluation of sulfonamide derivatives as potential cerebral protective agents suggests that the structural features of these compounds play a crucial role in their biological activity. The physical properties of 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide would likely be similar to those of other sulfonamide derivatives with comparable structures.

Wissenschaftliche Forschungsanwendungen

EP1 Receptor Selective Antagonists

Heteroaryl sulfonamides, including compounds similar to 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide, have been identified as functional PGE2 antagonists selective for the EP1 receptor subtype. Modifications to enhance hydrophilicity have resulted in optimized in vivo antagonist activity, demonstrating the potential for therapeutic applications targeting specific receptor subtypes (Naganawa et al., 2006).

Desalination Membrane Technology

In the field of water treatment, novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant (mPASB), have been synthesized and used to create composite nanofiltration membranes. These membranes exhibit significant salt rejection and water flux, indicating their utility in desalination and water purification processes (Padaki et al., 2013).

Organic Synthesis Methodologies

Metal-free oxidative arylmethylation of N-(arylsulfonyl)acrylamides, leading to the formation of 2,2-disubstituted-N-arylbutanamides, showcases an innovative approach in organic synthesis. This method facilitates the construction of complex molecules with high functional group tolerance, offering broad applicability in the synthesis of pharmaceuticals and organic materials (Tan et al., 2016).

Inhibition of Membrane-bound Phospholipase A2

Substituted benzenesulfonamides, including structures akin to 4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide, have been developed as potent inhibitors of membrane-bound phospholipase A2. This enzymatic inhibition has implications for reducing myocardial infarction size, highlighting the compound's potential in cardiovascular therapeutic research (Oinuma et al., 1991).

Electrochemical Applications

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives provides a mild and regioselective protocol for generating compounds with potential utility in various industrial and scientific applications. This synthesis method underscores the versatility of sulfonamide derivatives in facilitating targeted chemical transformations (Sharafi-kolkeshvandi et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzylsulfonyl-N-methyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-19(17-11-6-3-7-12-17)18(20)13-8-14-23(21,22)15-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAILGWNPXJNGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N-methyl-N-phenylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)

![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)

![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)